(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S2/c12-5(10-7-9-1-2-15-7)3-4-6(13)11-8(14)16-4/h1-3H,(H,9,10,12)(H,11,13,14)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKZKKXPJXYVON-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)NC(=O)/C=C\2/C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2,4-dioxothiazolidine with thiazol-2-ylamine under specific conditions. The reaction is often carried out in a solvent such as dichloromethane or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazolidinediones or thiazoles.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The thiazolidinedione ring can bind to receptors or enzymes, modulating their activity.
Pathways: Involvement in signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Spectral Data :
- ¹H NMR (DMSO-d₆): δ 7.12 (d, J=4.1 Hz, thiazole-H), 7.43 (d, J=4.0 Hz, thiazole-H), 7.50 (s, CH), 11.2 (s, NH), 12.80 (brs, NH) .
- LCMS (ESI) : m/z 256 ([M+H]⁺) .
Comparison with Similar Compounds
Thiazolidinedione derivatives exhibit diverse biological activities depending on substituents at the 5-position and the acetamide moiety. Below is a comparative analysis:
Anti-Inflammatory Activity
- Compound 73 [(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide]: Exhibits potent anti-inflammatory activity by inhibiting iNOS expression in RAW 264.7 macrophages (IC₅₀ = 8.66 µM), outperforming indomethacin .
- Compound 183 [(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxy-phenoxy)-N-(4-methoxyphenyl)acetamide]: Demonstrates superior glucose uptake activity (36.25 mg/g/45 min) compared to rosiglitazone (35.25 mg/g/45 min), attributed to electron-donating methoxy groups .
- However, the absence of a phenoxy group may reduce steric bulk, possibly affecting receptor binding .
Antimicrobial and Antiviral Activity
- 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide : Shows significant cytotoxicity against MT-4 cells (CC₅₀ <10 µM) and broad-spectrum antimicrobial activity .
- Target Compound : Lacks thiocyanate or halogen substituents, which are critical for antimicrobial potency in analogs. Its activity in this domain remains unexplored .
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | HPLC Purity (%) | Reference |
|---|---|---|---|---|
| Target Compound | >250 | 72 | 98.4 | |
| IIg (5-methyl-thiadiazolyl) | >250 | 70 | 98.3 | |
| P20 (pyridinylmethylene-TZD) | >300 | 68 | 97.1 |
Key Observations :
- The target compound’s melting point aligns with other rigid TZDs but is lower than P20 , which has a pyridinylmethylene group enhancing thermal stability .
- Higher yields (72%) compared to IIg (70%) and P20 (68%) suggest favorable reaction kinetics for the target compound .
HDAC8 Inhibitory Potential
- P19 and P20 : Exhibit HDAC8 inhibition with IC₅₀ values <1 µM due to pyridinylmethylene substituents enhancing π-π stacking with the enzyme’s active site .
- Target Compound : The absence of a pyridinyl group likely reduces HDAC8 affinity, highlighting the importance of aromatic substituents in enzyme inhibition .
Biological Activity
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide is a compound belonging to the thiazolidine family, known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiazolidine derivatives with acetamide precursors through methods such as the Knoevenagel condensation. This approach has been widely documented in literature, showcasing modifications that enhance biological activity while maintaining structural integrity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidine derivatives. For instance, a study demonstrated that various thiazolidine-2,4-dione derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some compounds was as low as 3.91 mg/L, comparable to established antibiotics like oxacillin and cefuroxime .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
| Compound | MIC (mg/L) | Activity |
|---|---|---|
| Compound A | 3.91 | Effective against S. aureus |
| Compound B | 7.82 | Effective against E. coli |
| Compound C | 5.00 | Effective against P. aeruginosa |
Antifungal Activity
Research has also indicated promising antifungal properties of thiazolidine derivatives. A systematic study on 3,5-substituted thiazolidine-2,4-diones revealed that certain compounds exhibited both fungistatic and fungicidal activities against Candida species, leading to morphological changes in yeast cell walls . The mechanism of action appears to involve interference with glucose transport in fungal cells.
Table 2: Antifungal Activity of Thiazolidine Derivatives
| Compound | Activity Type | Effect on Candida |
|---|---|---|
| Compound D | Fungistatic | Inhibits growth |
| Compound E | Fungicidal | Causes cell lysis |
Anticancer Activity
Thiazolidines are also recognized for their anticancer potential. Compounds derived from this family have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in various models . Notably, one study reported that specific derivatives blocked human topoisomerases I and II, crucial enzymes involved in DNA replication and repair, leading to increased cancer cell death .
Table 3: Anticancer Activity of Selected Thiazolidine Derivatives
| Compound | Mechanism of Action | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Compound F | Topoisomerase inhibition | MCF-7 | 0.97 |
| Compound G | Apoptosis induction | A2058 | 1.09 |
Case Studies
- Antibacterial Study : A recent investigation into a series of thiazolidine derivatives demonstrated their efficacy against resistant bacterial strains. The study concluded that structural modifications significantly impacted antibacterial potency and suggested further exploration into their mechanisms .
- Antifungal Mechanism : Research on Mycosidine derivatives revealed a novel antifungal mechanism linked to glucose transport disruption in Candida, indicating potential for developing new antifungal therapies .
- Anticancer Research : A compound derived from thiazolidine was shown to induce apoptosis in MCF-7 cells through intrinsic pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic protocols for (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide?
The compound is typically synthesized via refluxing thiourea derivatives with aryl maleimides in glacial acetic acid, monitored by TLC. For example, derivatives are formed by reacting 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide under reflux for 2 hours, followed by recrystallization . Alternative routes involve coupling 2-chloroacetamide intermediates with arylpiperazines in acetonitrile/DMF with triethylamine as a base, yielding analogs after 8 hours of reflux .
Q. How is structural characterization performed for this compound?
Characterization relies on IR, -NMR, and mass spectrometry. Key IR peaks include 1661 cm (C=O stretching) and 3450–3500 cm (N-H). -NMR signals for the thiazole ring protons appear at δ 6.9–7.5 ppm, while the Z-configuration’s vinyl proton resonates at δ 7.9 ppm . Elemental analysis (C, H, N) further confirms purity, with deviations <0.5% from theoretical values .
Q. What in vitro assays are used to evaluate biological activity?
Anti-inflammatory activity is assessed via COX-2 inhibition assays using Indomethacin as a standard . Antitumor activity is tested against melanoma, breast, and renal cancer cell lines, with selectivity determined via IC values relative to cisplatin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization involves solvent selection (e.g., acetonitrile/DMF mixtures enhance nucleophilic substitution ), stoichiometric adjustments (e.g., 1:1 molar ratio of thiourea to maleimide ), and temperature control. Catalytic additives like triethylamine reduce side reactions during arylpiperazine coupling .
Q. What structural modifications enhance antitumor selectivity?
Introducing electron-withdrawing groups (e.g., 4-Cl, 3,4-Cl) on the benzyl moiety improves activity against melanoma (e.g., compound 6a , IC = 1.2 µM) . Substituting the phenoxy group with methoxy (e.g., compound 3i ) increases hypoglycemic activity by 40% compared to unsubstituted analogs .
Q. How are spectral data contradictions resolved during characterization?
Discrepancies in NMR signals (e.g., unexpected splitting) are addressed by varying solvents (CDCl vs. DMSO-d) or using 2D techniques (HSQC, HMBC) to confirm coupling patterns . IR peak shifts due to polymorphism are resolved via recrystallization in ethanol/acetone mixtures .
Q. What computational methods predict binding modes for this compound?
Molecular docking (e.g., AutoDock Vina) identifies interactions with PPAR-γ for hypoglycemic activity, where the thiazolidinedione moiety forms hydrogen bonds with Ser289 and His449 . Anticancer analogs show π-π stacking with EGFR’s Tyr845 in docking poses .
Methodological and Data Analysis
Q. How are Structure-Activity Relationships (SAR) analyzed for this compound?
SAR studies compare substituent effects using in vitro data. For example, 4-nitrophenyl acetamide derivatives exhibit 2-fold higher anti-inflammatory activity than 4-methoxyphenyl analogs due to enhanced electron-withdrawing capacity . Hypoglycemic activity correlates with logP values; derivatives with logP ~2.5 show optimal membrane permeability .
Q. What strategies validate in vivo toxicity profiles?
Acute toxicity is evaluated in Wistar rats via OECD guidelines (e.g., 300 mg/kg oral doses), monitoring liver enzymes (ALT, AST) and renal biomarkers (creatinine) over 14 days. Subchronic studies (90 days) assess histopathological changes in hepatocytes .
Q. How are conflicting biological activity results interpreted?
Discrepancies in IC values across cell lines (e.g., breast vs. melanoma) arise from differences in target expression (e.g., EGFR vs. BRAF mutations). Cross-validation using siRNA knockdowns or isoform-specific inhibitors clarifies mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
